molecular formula C13H12O3 B13743904 Methyl 5-benzyl-3-furoate CAS No. 20416-08-4

Methyl 5-benzyl-3-furoate

Cat. No.: B13743904
CAS No.: 20416-08-4
M. Wt: 216.23 g/mol
InChI Key: DGEHQARARXBTFY-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-3-furoate is an organic compound with the molecular formula C13H12O3. It is a derivative of furoic acid and is characterized by the presence of a benzyl group attached to the furan ring. This compound is typically a colorless to yellow liquid and is known for its water-insolubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-benzyl-3-furoate can be synthesized through various chemical reactions. One common method involves the reaction of furoic acid with benzyl alcohol in the presence of a catalyst. For instance, the Friedel-Crafts reaction between hydroxymethylfurfural (HMF) and mesitylene in the presence of iron(III) chloride as a Lewis acid can yield 5-(mesitylmethyl)furfural . Another method involves the reaction of HMF with p-tosyl benzyl alcohol using sulfuric acid as the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using eco-friendly reagents and reaction conditions. Catalysis plays a crucial role in these processes, ensuring commercially relevant and environmentally acceptable conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-3-furoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, iron(III) chloride, and N-bromosuccinimide. Reaction conditions often involve refluxing in solvents like nitromethane or benzene .

Major Products Formed

Major products formed from these reactions include various derivatives of furoic acid, such as 5-benzyl-2-furoic acid and other substituted furoates .

Mechanism of Action

The mechanism of action of methyl 5-benzyl-3-furoate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-benzyl-3-furoate include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group provides unique reactivity patterns compared to other furoate derivatives .

Properties

IUPAC Name

methyl 5-benzylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-13(14)11-8-12(16-9-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEHQARARXBTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066607
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester
Source EPA DSSTox
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Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-08-4
Record name Methyl 5-(phenylmethyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20416-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester
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Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester
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Record name Methyl 5-benzyl-3-furoate
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